(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 461673-64-3
VCID: VC16312138
InChI: InChI=1S/C18H18N2O4S/c21-16(19-9-11-24-12-10-19)13-20-17(22)15(25-18(20)23)8-4-7-14-5-2-1-3-6-14/h1-8H,9-13H2/b7-4+,15-8-
SMILES:
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

CAS No.: 461673-64-3

Cat. No.: VC16312138

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione - 461673-64-3

Specification

CAS No. 461673-64-3
Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name (5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C18H18N2O4S/c21-16(19-9-11-24-12-10-19)13-20-17(22)15(25-18(20)23)8-4-7-14-5-2-1-3-6-14/h1-8H,9-13H2/b7-4+,15-8-
Standard InChI Key QXIGOTZGDUFANA-GVEAZFNLSA-N
Isomeric SMILES C1COCCN1C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O
Canonical SMILES C1COCCN1C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

Introduction

Synthesis

The synthesis of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The general procedure includes:

  • Formation of the thiazolidine core through cyclization reactions involving appropriate precursors.

  • Introduction of the morpholine and phenylpropene substituents through nucleophilic addition or condensation reactions.

  • Purification and characterization using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Pharmacological Activities

Research indicates that thiazolidinediones exhibit a range of pharmacological activities:

  • Antihyperglycemic Effects: Thiazolidinediones are known for their role in managing type 2 diabetes by improving insulin sensitivity.

  • Antitumor Activity: Some derivatives display significant anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

  • Anti-inflammatory Properties: The compounds can modulate inflammatory pathways, making them candidates for treating various inflammatory conditions.

The structure–activity relationship (SAR) studies suggest that modifications in the substituent groups significantly affect the biological activity of these compounds, emphasizing the importance of the morpholine and phenylpropene groups in enhancing efficacy.

Research Findings

Recent studies have focused on evaluating the biological activities of thiazolidinedione derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant17.41 ± 0.22
Compound BAnticholinesterase Inhibition3.22 ± 0.70
Compound CAntitumorNot specified

These findings highlight the potential therapeutic applications of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione in various medical fields.

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